Temporin-ALk
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FFPIVGKLLS |
Origin of Product |
United States |
Mechanistic Investigations of Temporin Alk and Temporin Peptide Action
Elucidation of Membrane-Targeting Mechanisms
The primary mechanism of action for many temporin peptides, including Temporin-ALk, involves direct interaction with and disruption of microbial cell membranes. ird.frresearchgate.net This interaction is facilitated by the peptide's amphipathic α-helical structure, which allows it to partition into the lipid bilayer of target cells. ird.frresearchgate.net
Membrane Permeabilization and Disruption Assays
A variety of assays have been employed to demonstrate the membrane-disrupting capabilities of temporin peptides. These studies consistently show that temporins induce membrane permeabilization, leading to the leakage of intracellular contents and ultimately cell death. frontiersin.orgnih.gov
For instance, studies on Temporin-FL and its analogues have utilized membrane permeability assays to show that these peptides cause membrane fracture and depolarization in methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org The efficiency of this permeabilization was found to be dose-dependent. frontiersin.org Similarly, research on Temporin-SHa and its analog [K3]SHa confirmed their ability to rapidly permeabilize and depolarize the membranes of both bacteria and parasites. nih.gov The effect of these peptides on membrane integrity can be quantified using fluorescence-based assays, such as the release of calcein (B42510) from lipid vesicles, where an increase in fluorescence indicates membrane leakage. mdpi.com
The table below summarizes findings from membrane permeabilization assays for different temporin peptides.
| Peptide | Target Organism/Model | Assay | Key Finding | Reference |
| Temporin-FL & analogues | MRSA | Membrane Permeability Assay | Dose-dependent membrane fracture and depolarization. frontiersin.org | frontiersin.org |
| Temporin-SHa & [K3]SHa | Bacteria & Parasites | Membrane Permeabilization & Depolarization Assays | Rapid membrane permeabilization and depolarization. nih.gov | nih.gov |
| Temporin-L | E. coli | β-galactosidase activity assay | Increased inner membrane permeability. | researchgate.net |
| Temporin-1CEa | Human breast cancer cells | Calcein AM/EthD-1 staining | Increased membrane permeability. plos.org | plos.org |
Interaction with Microbial Membrane Components (e.g., Lipopolysaccharide, Phospholipids)
The initial interaction between temporin peptides and bacterial cells is often electrostatic. tandfonline.com The cationic nature of many temporins facilitates their attraction to the negatively charged components of microbial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and phospholipids (B1166683) in both Gram-positive and Gram-negative bacteria. tandfonline.complos.org
Temporin L, for example, has been shown to strongly bind to purified E. coli LPS and its lipid A component. nih.govresearchgate.net This interaction was confirmed by fluorescent displacement assays and by observing the inhibition of Temporin L's killing activity against E. coli in the presence of increasing LPS concentrations. nih.govresearchgate.net The ability of temporins to interact with LPS is significant, as the LPS layer in Gram-negative bacteria acts as a protective barrier. plos.org
The interaction with phospholipids is also a critical step. Studies with model membranes have shown that the presence of negatively charged lipids can modulate the lytic activity of temporins like Temporin L. researchgate.net Molecular dynamics simulations have further elucidated these interactions, showing that temporin peptides can cluster anionic lipids within the membrane, which can be toxic to bacteria by disrupting essential membrane domains. biorxiv.org
Models of Membrane Interaction (e.g., Carpet-like, Toroidal Pore Formation)
Several models have been proposed to describe the precise mechanism by which temporins disrupt the cell membrane. These include the "carpet-like" model and the "toroidal pore" model. ird.frtandfonline.com
In the carpet-like mechanism , the peptides accumulate on the surface of the membrane, forming a "carpet." ird.frresearchgate.net Once a threshold concentration is reached, this peptide layer disrupts the membrane in a detergent-like manner, leading to the formation of transient pores or the complete disintegration of the membrane. ird.fr
The toroidal pore model suggests that the peptides insert into the membrane and, in association with lipid molecules, form pores where the peptide helices line the inner surface of the pore, causing the lipid monolayers to bend inward. biorxiv.org
The specific mechanism employed by a particular temporin can depend on factors such as peptide concentration, sequence, and the lipid composition of the target membrane. ird.fr For instance, Temporin-SHa is thought to act via a "carpet-like" mechanism that can involve the formation of toroidal pores. ird.fr In contrast, the activity of Temporin B and its analogue L1FK has been compared to an "in-plane diffusion" model, where peptides disorder the lipid packing, causing defects that increase membrane permeability. biorxiv.org
Identification of Intracellular Molecular Targets and Pathways
While membrane disruption is a primary mode of action for many temporins, some also exert their effects by targeting intracellular components and pathways. unimi.it
Protein-Peptide Binding Studies (e.g., Pull-down experiments)
Identifying the specific intracellular targets of temporin peptides is crucial for a complete understanding of their mechanism of action. Techniques such as functional proteomics and pull-down assays can be used to identify proteins that bind to these peptides. unimi.it For example, computational docking studies have been used to predict and analyze the binding of temporin peptides to potential protein targets. nih.gov
Inhibition of Essential Microbial Cellular Processes (e.g., cell division, FtsZ interaction)
A significant finding in the study of temporin mechanisms is the identification of the FtsZ protein as an intracellular target for Temporin L in E. coli. unimi.itnih.gov FtsZ is a crucial protein in bacterial cell division, forming a ring at the division site. nih.gov
Studies have shown that Temporin L can cross the bacterial outer membrane and specifically bind to FtsZ, inhibiting its GTPase activity through a competitive mechanism. unimi.itnih.gov This inhibition disrupts the formation of the Z-ring, leading to the inability of the bacteria to divide, resulting in the formation of long cell filaments and eventual cell death. unimi.it This targeted inhibition of a key cellular process represents a non-membranolytic mechanism of action for Temporin L. unimi.it
The table below summarizes the findings related to the intracellular targeting of FtsZ by Temporin L.
| Peptide | Target Protein | Organism | Method | Key Finding | Reference |
| Temporin L | FtsZ | E. coli | Functional proteomics, docking, binding and enzymatic assays | Temporin L competitively inhibits FtsZ GTPase activity, impairing cell division. unimi.itnih.gov | unimi.itnih.gov |
| Temporin L analogues (TRIL, TRILF) | FtsZ | E. coli | Molecular docking, fluorescence analysis, enzymatic and polymerization assays | Analogues showed improved binding to FtsZ and enhanced inhibition of its enzymatic and polymerization activities. researchgate.netnih.gov | researchgate.netnih.gov |
Differential Mechanisms Against Diverse Microorganisms
The temporin family of peptides, including this compound, exhibits a range of antimicrobial activities that differ based on the target microorganism. conicet.gov.ar These peptides are typically short, hydrophobic, and adopt an α-helical structure in membrane environments, which is crucial for their function. conicet.gov.armdpi.com Their primary mode of action involves direct interaction with and disruption of the microbial cell membrane. mdpi.comird.fr However, the specifics of this interaction and the resulting efficacy vary significantly between Gram-positive and Gram-negative bacteria, as well as against fungi and parasites.
Temporin peptides generally display greater potency against Gram-positive bacteria than Gram-negative bacteria. mdpi.complos.org This difference is primarily attributed to the distinct cell envelope structures of these two bacterial types.
The outer membrane of Gram-negative bacteria, which is rich in lipopolysaccharide (LPS), presents a formidable barrier that many temporins struggle to cross. frontiersin.orgnih.gov The relatively low net positive charge of most temporins (often between 0 and +3) results in weaker electrostatic attraction to the negatively charged LPS molecules, hindering their ability to reach the inner cytoplasmic membrane. conicet.gov.arfrontiersin.orgnih.gov In contrast, the Gram-positive bacterial cell wall is composed of a thick layer of peptidoglycan, which is more permeable to these peptides, allowing them to access and disrupt the underlying plasma membrane. tandfonline.com
The mechanism of action at the membrane level involves the insertion of the peptide into the lipid bilayer, leading to destabilization, pore formation, and leakage of cellular contents, ultimately causing cell death. mdpi.comtandfonline.com Studies on various temporins reveal that factors like hydrophobicity, peptide concentration, and the ability to form stable α-helical structures within the membrane are critical for this lytic process. tandfonline.comresearchgate.net For example, research on Temporin L has shown that its hydrophobic residues are key for binding to the Gram-positive cytoplasmic membrane and stabilizing peptide aggregates that form large pores. tandfonline.com
Some specific temporins, such as Temporin L and Temporin-SHa, are notable exceptions, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. tandfonline.comacs.org These peptides possess characteristics, such as a slightly higher net positive charge or specific structural motifs, that enable them to effectively interact with and traverse the Gram-negative outer membrane. tandfonline.comacs.org Furthermore, synergistic interactions between different temporins (e.g., Temporin A and L) can overcome the resistance of Gram-negative bacteria, suggesting that nature may use combinations of these peptides to broaden their antimicrobial spectrum. plos.orgbiorxiv.org
Table 1: Comparative Antimicrobial Activity (MIC, µM) of Various Temporin Peptides
This table illustrates the general trend of higher potency against Gram-positive bacteria.
| Peptide | S. aureus (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) | Reference |
| Temporin A | 10-30 µg/ml | 125-400 µg/ml | - | plos.org |
| Temporin B | Active | Inactive | - | plos.org |
| Temporin G | Active | - | Inactive | mdpi.com |
| Temporin L | Active | Active | Active | biorxiv.orgnih.gov |
| Temporin-FLa | 4-16 µM | >64 µM | - | frontiersin.org |
| Temporin-SHe | 1.56-12.5 µM | 25 µM | >100 µM | ird.fr |
| [Pro³,dLeu⁹]TL | Modest Activity | Enhanced Activity | Enhanced Activity | tandfonline.com |
Beyond their antibacterial properties, many temporin peptides exhibit potent activity against eukaryotic pathogens like fungi and protozoan parasites. conicet.gov.ar
Antifungal Mechanisms: Several temporins, including variants of Temporin A, L, and SH, are active against pathogenic yeasts, most notably species of Candida. frontiersin.orgacs.orgnih.govmedchemexpress.com The antifungal mechanism, similar to the antibacterial one, is primarily based on membrane disruption. frontiersin.org The peptides interact with the fungal plasma membrane, leading to increased permeability and cell death. frontiersin.org This process is thought to occur via a "carpet-like" mechanism, where the peptides accumulate on the membrane surface until a critical concentration is reached, causing widespread disruption and breakdown of the membrane structure. ird.frnih.gov Some acylated derivatives of Temporin L have demonstrated a synergistic or additive effect when used with conventional antifungal drugs, highlighting their potential as combination therapy agents. tandfonline.com
Table 2: Antifungal Activity (MIC) of Selected Temporin Peptides Against Candida albicans
This table showcases the efficacy of various temporins against a common fungal pathogen.
| Peptide | MIC against C. albicans (µM) | Reference |
| Temporin A | 3.4-4.0 | frontierspartnerships.org |
| Temporin-FL | 8-16 | frontiersin.org |
| Temporin-FLa | 8 | frontiersin.org |
| Temporin L Analogs (Cyclic) | Active | nih.gov |
| Acylated Temporin L Derivatives | 6.5-13 | tandfonline.com |
Antiparasitic Mechanisms: A select group of temporins, including Temporin A, B, and several SH variants, have demonstrated significant leishmanicidal activity, targeting the protozoan parasites responsible for leishmaniasis. capes.gov.brgoogle.comnih.govresearchgate.net The primary lethal mechanism involves the rapid permeabilization and disruption of the parasite's plasma membrane. capes.gov.br This leads to a collapse of the membrane potential, a reduction in intracellular ATP levels, and severe structural damage to the parasite. capes.gov.br Interestingly, for some temporins, strong electrostatic attraction appears less critical for their antiparasitic action compared to their antibacterial action. ird.fr In addition to direct membrane lysis, some studies on Temporin-SHa suggest that it can also trigger an apoptosis-like death pathway in the parasite, involving mitochondrial membrane depolarization. ird.fr The small size and low charge of these peptides may facilitate their diffusion through the parasite's surface glycocalyx to reach the plasma membrane. ird.frnih.gov
Table 3: Antiparasitic Activity of Selected Temporin Peptides Against Leishmania Species
This table highlights the leishmanicidal properties of specific temporins.
| Peptide | Parasite Species | Activity (IC₅₀, µM) | Reference |
| Temporin A | Leishmania | Active at µM concentrations | capes.gov.br |
| Temporin B | Leishmania | Active at µM concentrations | capes.gov.br |
| Temporin-SHa | L. infantum (promastigote) | 18.1 | google.com |
| Temporin-SHa | L. infantum (amastigote) | 22.8 | google.com |
| Temporin-SHd | L. infantum | Active at non-toxic concentrations | researchgate.net |
| Temporin-SHe | L. infantum, L. major, L. braziliensis | Higher activity than Temporin-SHd | ird.fr |
Preclinical Biological Activities and Potential Applications of Temporin Alk and Analogs Non Human Models
Antimicrobial Efficacy in In Vitro Models
In vitro studies have been crucial in elucidating the antimicrobial spectrum and potency of Temporin-ALk and its derivatives. These investigations have demonstrated their effectiveness against a wide range of clinically relevant bacteria, fungi, and parasites.
Temporin peptides, including Temporin-A, have shown considerable efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. mdpi.comnih.govnih.gov Notably, this activity extends to antibiotic-resistant strains like methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus faecium. mdpi.comnih.gov The minimum inhibitory concentrations (MICs) for Temporin-A against these bacteria typically range from 2.5 to 20 µM. mdpi.com Some analogs, like Temporin-1CEb, have also demonstrated activity against a broad spectrum of Gram-positive bacteria. nih.gov
While generally more potent against Gram-positive bacteria, certain temporin analogs have been engineered to enhance their activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. mdpi.comfrontiersin.org For instance, the introduction of additional positive charges through lysine (B10760008) substitutions has been shown to improve the activity against Gram-negative species. frontiersin.org An analog of Temporin L, SW,Q3K,F8K,TempL, also exhibited augmented antimicrobial properties. acs.org In contrast, one study found that a synthetic analog of Temporin ALk, Temporin ALk_k3, did not show antimicrobial activity above 100 µg/mL. researchgate.net
Specific analogs have been developed to target challenging pathogens. For example, a lysine-rich derivative of temporin-1CEb, conjugated to other peptides, has shown potent activity against multidrug-resistant S. aureus. researchgate.net Another study highlighted a temporin-derived peptide, GHa4R, which displayed strong antibacterial activity against S. aureus, including MRSA. nih.gov The antibacterial activity of Temporin A has been found to be influenced by the hydrophobicity of the N-terminal residue and the presence of bulky hydrophobic residues at specific positions. nih.gov
Interactive Data Table: In Vitro Antibacterial Activity of this compound and Analogs
| Compound/Analog | Bacterial Strain(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Temporin A | S. aureus, E. faecalis, MRSA, VRE | MIC values ranging from 2.5 to 20 µM. mdpi.com | mdpi.comnih.gov |
| Temporin-1CEb | Gram-positive bacteria | Broad-spectrum activity. | nih.gov |
| Temporin L analog (SW,Q3K,F8K,TempL) | P. aeruginosa | Augmented antimicrobial properties. | acs.org |
| Temporin ALk_k3 | Various bacteria | No significant activity above 100 µg/mL. | researchgate.net |
| Temporin-1CEb derivative (DAL-PEG-DK5) | Multidrug-resistant S. aureus | Potent activity. | researchgate.net |
| GHa4R | S. aureus, MRSA | Strong antibacterial activity. | nih.gov |
| Temporin-SHd | Gram-positive and Gram-negative bacteria, MRSA | Broad-spectrum activity. nih.gov | nih.gov |
| Temporin-1Tb analogs | S. aureus, S. epidermidis, K. pneumoniae, P. aeruginosa | Markedly increased activity compared to the parental peptide, especially against Gram-negative bacteria. frontiersin.org | frontiersin.org |
Several temporin peptides and their analogs have demonstrated notable antifungal activity against various yeast and fungal species. Temporin B, for instance, is active against Candida albicans. mdpi.com Analogs of Temporin A have also shown potential against C. albicans. mdpi.com One particular analog, [K3]temporin-SHa, has been found to be active against several yeast species, with MICs ranging from 5.5 to 45 µM. cdnsciencepub.com This analog displayed rapid fungicidal activity against C. albicans. cdnsciencepub.comcdnsciencepub.com
Cyclic analogs of Temporin L have also been investigated for their anti-candida activity against a range of Candida species, including C. albicans, C. glabrata, and C. auris, showing significant efficacy against both planktonic cells and biofilms. nih.gov Furthermore, acylated derivatives of Temporin L, such as Pent-1B and Dec-1B, were active against both reference and clinical drug-resistant strains of C. albicans with MIC values from 6.5 to 26 µM. tandfonline.com However, not all modifications result in enhanced antifungal effects; for example, a cecropin (B1577577) A-temporin A hybrid peptide (CATA) showed weaker activity against C. albicans compared to Temporin A. frontierspartnerships.org
Interactive Data Table: In Vitro Antifungal Activity of this compound and Analogs
| Compound/Analog | Fungal Species | Key Findings | Reference(s) |
|---|---|---|---|
| Temporin B | Candida albicans | Active against this species. | mdpi.com |
| Temporin A analogs | C. albicans | Showed antifungal potential. | mdpi.com |
| [K3]temporin-SHa | Various yeast species, including C. albicans | MICs from 5.5 to 45 µM; rapid fungicidal activity. cdnsciencepub.com | cdnsciencepub.comcdnsciencepub.com |
| Cyclic Temporin L analogs | C. albicans, C. glabrata, C. auris | Significant activity against planktonic and biofilm growth. nih.gov | nih.gov |
| Acylated Temporin L derivatives (Pent-1B, Dec-1B) | Drug-resistant C. albicans | MIC values from 6.5 to 26 µM. tandfonline.com | tandfonline.com |
| Cecropin A-temporin A hybrid (CATA) | C. albicans | Weaker activity than Temporin A. | frontierspartnerships.org |
A noteworthy aspect of temporin research is the discovery of their antiparasitic properties, particularly against Leishmania species, the causative agents of leishmaniasis. google.com Temporins A and B have been shown to display anti-Leishmania activity at micromolar concentrations. capes.gov.br Their lethal mechanism is believed to involve the permeabilization of the parasite's plasma membrane. capes.gov.br
Temporin-SHa and its analogs have also been investigated for their leishmanicidal effects. google.com Temporin-SHd, a 17-residue peptide, demonstrated antiparasitic activity against both the promastigote and intracellular amastigote stages of Leishmania infantum. nih.gov An analog of Temporin-SHa, [K3]SHa, was found to be potent against various trypanosomatids, including antimony-resistant Leishmania. researchgate.net Other studies have also reported the antileishmanial activity of temporins against species like Leishmania major and Leishmania tropica. turkiyeparazitolderg.org
The ability of bacteria to form biofilms presents a significant challenge in treating infections. Several studies have highlighted the potential of temporin analogs to inhibit biofilm formation and eradicate mature biofilms. Analogs of Temporin 1Tb have demonstrated a stronger antibiofilm potential compared to the parent peptide, showing an improved ability to inhibit S. aureus biofilm formation. frontiersin.org Similarly, a temporin-derived peptide, GHa4R, not only inhibited S. aureus biofilm formation but also eradicated 24-hour-old biofilms. nih.govbohrium.com
Cyclic analogs of Temporin L have also been shown to have potent antibiofilm activity against various Candida species. nih.gov Furthermore, temporin-like peptides such as GHaR6R, GHaR7R, GHaR8R, and GHaR9W have exhibited the ability to both inhibit the formation of and eradicate mature biofilms of Streptococcus mutans. researchgate.net A lysine-rich derivative of temporin-1CEb was also effective in disrupting mature biofilms of MRSA. researchgate.net
Antiparasitic Activity (e.g., Leishmania)
Evaluation in In Vivo Preclinical (Non-Human) Models
The promising in vitro results have led to the evaluation of temporins in various non-human in vivo models of infection to assess their therapeutic potential in a more complex biological environment.
Temporin A has demonstrated efficacy in a mouse model of MRSA-infected surgical wounds, where topical administration promoted healing. mdpi.com In a mouse model of staphylococcal sepsis, Temporin A was shown to reduce lethality and bacterial growth, with its antibacterial activity being enhanced when used in combination with the antibiotic imipenem. oup.complos.org Another study showed that a combination of Temporin A and a modified Temporin B analog was effective in sterilizing mice experimentally infected with S. aureus and Salmonella enterica. plos.org
An analog of Temporin L, SW,Q3K,F8K,TempL, showed appreciable survival rates in mice challenged with a lethal dose of P. aeruginosa. acs.orgresearchgate.net In a rat model of E. coli-induced peritonitis, Temporin L administered in combination with β-lactam antibiotics resulted in high survival rates. asm.org Furthermore, the efficacy of Temporin A in preventing prosthetic graft infections caused by methicillin-resistant Staphylococcus epidermidis has been investigated in a subcutaneous rat pouch model. researchgate.net
Lack of Specific Research Data Precludes Article Generation on Preclinical Activities of this compound
Despite a comprehensive search of available scientific literature, no specific data could be found on the preclinical antiproliferative and antiviral activities of the chemical compound this compound and its analogs in non-human models. The user's request for an article detailing these specific biological activities cannot be fulfilled at this time due to the absence of relevant research findings.
The provided outline for the article focused on:
Antiviral Activities in Model Systems
Searches for "this compound" successfully identified its amino acid sequence as FFPIVGKLLS nih.gov and noted its classification as an antimicrobial peptide with antibacterial and hemolytic properties. cpu-bioinfor.org An analog, designated "Temporin ALk_k3," has also been synthesized and evaluated for its antibiofilm capabilities, though it showed limited antimicrobial effect. sciprofiles.com
However, no studies were found that specifically investigated the efficacy of this compound or its analogs against non-human cancer cell lines or their activity in antiviral model systems. While the broader family of temporin peptides has shown promise in both anticancer and antiviral research, these general findings cannot be scientifically and accurately attributed to this compound without direct experimental evidence. nih.govmdpi.com
Generating an article based on the provided outline would require specific data points, such as IC₅₀ values for various cancer cell lines and efficacy data against specific viruses, none of which are available in the public domain for this compound. Creating content without this foundational data would be speculative and would not meet the required standards of scientific accuracy.
Therefore, until research is published that specifically addresses the antiproliferative and antiviral potential of this compound and its analogs in non-human models, a detailed and scientifically accurate article on these topics cannot be written.
Structure Activity Relationship Sar and Peptide Engineering of Temporin Alk and Analogs
Impact of Amino Acid Substitutions on Biological Activity
Role of Specific Residues (e.g., Lys, Leu, Arg, Phe, Ser, Gly) at Key Positions
Systematic studies have highlighted the critical roles of individual amino acids at various positions within the temporin sequence.
Lysine (B10760008) (Lys) and Arginine (Arg): The introduction of cationic residues like lysine and arginine is a common strategy to enhance antimicrobial activity. nih.govsemanticscholar.org These positively charged amino acids facilitate the initial electrostatic interaction with the negatively charged components of microbial membranes. semanticscholar.orgfrontiersin.orgmdpi.com For instance, replacing neutral or acidic residues with lysine has been shown to increase the net positive charge, leading to improved efficacy against both Gram-positive and Gram-negative bacteria. frontiersin.orgmdpi.comfrontiersin.org An analog of Temporin L with an arginine replacing glutamine at position 3 demonstrated enhanced bactericidal activity against Pseudomonas aeruginosa. nih.gov Similarly, the substitution of Glycine (B1666218) at position 10 with Lysine in a Temporin-SHa analog resulted in a four-fold increase in activity against certain bacterial strains. nih.gov
Leucine (B10760876) (Leu): As a hydrophobic amino acid, leucine plays a crucial role in the peptide's ability to insert into and disrupt the lipid bilayer of microbial membranes. Increasing the hydrophobicity by introducing leucine residues can enhance antimicrobial potency. mdpi.com Replacing isoleucine with leucine at positions 5 and 12 in Temporin A led to the greatest enhancement of its antibacterial activity. researchgate.net
Phenylalanine (Phe): Aromatic residues like phenylalanine are important for the interaction at the interface between the aqueous environment and the hydrophobic membrane bilayer. semanticscholar.org Replacing the N-terminal Phenylalanine in Temporin A with a fluorinated version resulted in an analog with high antiproliferative activity. mdpi.com
Serine (Ser): The substitution of serine can also modulate activity. In one study, replacing Serine at position 10 in Temporin A with the more hydrophobic Tyrosine resulted in a promising compound. mdpi.comnih.gov
Glycine (Gly): The flexible nature of glycine can be important for peptide conformation. However, its substitution can lead to enhanced activity. For example, replacing glycine at position 6 of Temporin B with alanine (B10760859) resulted in a peptide with slightly improved activity against Gram-positive bacteria. mdpi.com
The following table summarizes the effects of specific amino acid substitutions in temporin analogs:
| Parent Peptide | Position | Original Residue | Substituted Residue | Observed Effect |
| Temporin-1CEa | 3, 16 | Asp, Gly | Lys | Increased cationicity. frontiersin.org |
| Temporin-1CEa | 8 | Ala | Leu | Increased hydrophobicity. frontiersin.org |
| Temporin A | 5, 12 | Ile | Leu | Enhanced antibacterial activity. researchgate.net |
| Temporin A | 1 | Phe | Fluorinated Phe | High antiproliferative effect. mdpi.com |
| Temporin A | 10 | Ser | Tyr | Increased antiproliferative effect. mdpi.comnih.gov |
| Temporin B | 6 | Gly | Ala | Slightly improved activity against Gram-positive bacteria. mdpi.com |
| Temporin L | 3 | Gln | Arg | Improved bactericidal activity against P. aeruginosa. nih.gov |
| Temporin-SHa | 10 | Gly | Lys | 4-fold increase in activity against E. cloacae and E. faecalis. nih.gov |
Modulation of Hydrophobicity, Cationicity, and Amphipathicity
The antimicrobial activity of temporins is governed by a delicate balance between hydrophobicity, cationicity, and amphipathicity. semanticscholar.orgfrontiersin.orgmdpi.comfrontiersin.org
Hydrophobicity: This property, largely determined by the content of nonpolar amino acid residues, influences the peptide's ability to partition into the hydrophobic core of the bacterial membrane. frontiersin.org Increasing hydrophobicity can enhance antimicrobial efficacy, but excessive hydrophobicity may lead to increased toxicity towards host cells. researchgate.net
Cationicity: The net positive charge of the peptide, primarily contributed by lysine and arginine residues, is crucial for the initial electrostatic attraction to the negatively charged bacterial membrane. nih.govsemanticscholar.orgfrontiersin.org An increase in cationicity often correlates with enhanced antimicrobial activity, particularly against Gram-negative bacteria. mdpi.comfrontiersin.orgtandfonline.com
Amphipathicity: This refers to the spatial separation of hydrophobic and hydrophilic residues, often leading to the formation of an α-helical structure in a membrane-mimicking environment. semanticscholar.org A high hydrophobic moment, which quantifies amphipathicity, is often associated with potent antimicrobial activity. acs.org The amphipathic nature allows the peptide to interact with both the lipid and aqueous phases of the membrane, facilitating disruption. nih.gov
Strategies for Enhancing Specificity and Reducing Off-Target Interactions (Non-Human)
A key challenge in the development of AMPs is to enhance their specificity for microbial cells while minimizing toxicity towards host cells.
One successful strategy involves modulating the balance between cationicity and hydrophobicity. mdpi.com Increasing the peptide's positive charge can enhance its selectivity for negatively charged bacterial membranes over the zwitterionic membranes of mammalian cells. mdpi.com Conversely, a moderate level of hydrophobicity is often required to reduce hemolytic activity. mdpi.com
The introduction of D-amino acids is another approach. Replacing L-amino acids with their D-isomers can reduce toxicity towards human cells while preserving antimicrobial activity. researchgate.netnih.gov For example, the replacement of certain residues in Temporin L with their D-enantiomers significantly reduced its hemolytic effect. researchgate.net This is because D-amino acids can disrupt the formation of structures that are lytic to eukaryotic cells, while still allowing for interaction with bacterial membranes. researchgate.net
Combining AMPs with conventional antibiotics can also be a valid strategy to reduce potential off-target effects by allowing for lower effective concentrations of the peptide. mdpi.com
Hydrolytic Stability and Proteolytic Resistance Studies
A significant hurdle for the therapeutic application of peptides is their susceptibility to degradation by proteases present in the body. nih.gov Several strategies have been employed to enhance the hydrolytic stability and proteolytic resistance of temporin analogs.
The introduction of unnatural or D-amino acids can make peptides less recognizable to proteases, thereby increasing their stability. nih.govnih.govnih.gov For instance, an analog of temporin-SHa with a D-Ala substitution showed resistance to pepsin. mdpi.com Halogenation of amino acids has also been shown to confer resistance to proteases, as seen in a Temporin-1 analog with a half-life of 12.7 hours.
Modifications at the N-terminus, such as the addition of fatty acids (lipidation), can also improve stability against protease degradation. researchgate.netresearchgate.net Furthermore, cyclization of the peptide has been shown to enhance stability in human plasma. researchgate.net
Studies have shown that some temporin analogs are completely stable at different pH levels, including those mimicking the stomach (pH 2) and blood plasma (pH 7.4), for extended periods. mdpi.comnih.gov
The following table provides data on the stability of select temporin analogs:
| Peptide | Modification | Stability Condition | Result |
| Temporin A analogs | - | pH 2 and 7.4 for 24h | Completely stable. mdpi.com |
| Temporin-1 analog | Halogenation | - | t₁/₂ = 12.7 h. |
| Temporin-SHa analog (NST1) | D-Ala substitution | Pepsin | Resistant. mdpi.com |
Computational and in Silico Research on Temporin Alk and Temporin Peptides
Bioinformatics Analysis of Temporin Sequences
Bioinformatics analyses are crucial for understanding the evolutionary and structural relationships within the vast temporin family. By comparing sequences, researchers can identify conserved regions and key residues that are essential for antimicrobial activity.
Sequence Conservation and Diversity within the Temporin Family
The temporin family is characterized by its short, linear sequences, typically ranging from 8 to 17 amino acids. mdpi.com While there is considerable diversity among the more than 130 known temporins, certain features are conserved. researchgate.net A key characteristic is their generally cationic nature and amphipathic structure, which facilitates interaction with bacterial membranes. researchgate.net
Sequence analysis of the temporin family reveals that some residues are more conserved than others. nih.gov For instance, an analysis of 122 temporin peptides showed that leucine (B10760876), phenylalanine, and isoleucine are the most dominant hydrophobic amino acids, while glycine (B1666218) and serine are common hydrophilic residues. mdpi.com Interestingly, lysine (B10760008) is more frequently used as a basic amino acid than arginine or histidine. mdpi.com Such analyses, often visualized using sequence logos, highlight the conservation at each position within a multiple sequence alignment and help in understanding the general design principles of natural temporins. mdpi.com
Studies have shown that even within this diversity, a significant degree of similarity exists. For example, one study found that the sequences within the temporin family can be up to 70% alike. nih.govnih.gov This conservation suggests a common evolutionary origin and functional constraints. However, the amino acid composition can also show geographical patterns; for example, alanine (B10760859) is more abundant in temporins from South American frogs, whereas leucine is more prevalent in those from European frogs. mdpi.com This diversity is believed to be a strategy to counteract the development of microbial resistance. diva-portal.org
A consensus sequence, which represents the most common amino acids at each position in a set of aligned sequences, has been derived for the temporin family. researchgate.netcd-genomics.com However, many naturally occurring temporins deviate significantly from this consensus, indicating a wide range of tolerated sequence variations that still result in antimicrobial activity. researchgate.net
Table 1: Common Amino Acids in the Temporin Family
| Amino Acid Type | High Frequency Amino Acids | Low Frequency Amino Acids |
|---|---|---|
| Hydrophobic | Leucine (L), Phenylalanine (F), Isoleucine (I) | |
| Hydrophilic | Glycine (G), Serine (S) | |
| Positively-Charged | Lysine (K) | Arginine (R), Histidine (H) |
| Negatively-Charged | Glutamate (E), Aspartate (D) |
Molecular Docking and Interaction Modeling
Molecular docking and simulation techniques provide a dynamic and detailed view of how temporins, including Temporin-ALk, interact with their targets at the atomic level. These methods are crucial for understanding their mechanism of action and for designing more potent and specific analogs.
Peptide-Protein Interaction Predictions
While the primary mode of action for many temporins is through direct membrane disruption, there is growing evidence that they can also interact with specific intracellular protein targets. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com
For example, studies have investigated the interaction of Temporin-L with the bacterial cell division protein FtsZ. nih.govmdpi.comunimi.it Docking simulations predicted that Temporin-L could bind to a cavity in FtsZ that is crucial for its function, suggesting a competitive inhibition mechanism. unimi.it These in silico predictions were subsequently supported by in vitro experiments, demonstrating the power of computational approaches in identifying novel drug targets for AMPs. nih.govmdpi.com
In another study, molecular docking was used to investigate the interaction of Temporin-Ra with angiotensin-converting enzyme (ACE), revealing that the peptide could bind to both the N- and C-domains of the enzyme. researchgate.net Similarly, a fusion protein of temporin 1CEa and IL-24 was modeled to predict its interaction with its receptor, showing a high number of hydrogen bonds and a favorable binding energy, suggesting a stable complex. biomedpress.org These studies highlight the potential of temporins to interact with a range of protein targets, expanding their potential therapeutic applications.
Peptide-Membrane Interaction Simulations
Molecular dynamics (MD) simulations are a powerful tool for studying the interactions between peptides and biological membranes. These simulations can provide a detailed picture of how temporins insert into and disrupt lipid bilayers, which is believed to be their primary antimicrobial mechanism.
MD simulations have been used to study the behavior of various temporins, such as Temporin-L and Temporin-B, in different membrane environments. mdpi.combiorxiv.orgresearchgate.net These simulations have shown that temporins can aggregate in aqueous solution and have a strong affinity for lipid bilayers, particularly those mimicking bacterial membranes. mdpi.com For instance, simulations of Temporin-L showed that it forms compact aggregates in water and has a strong affinity for lipopolysaccharides (LPS), a major component of the outer membrane of Gram-negative bacteria. mdpi.com
Simulations can also reveal the specific orientation and depth of insertion of the peptide into the membrane. For Temporin-B, simulations showed that it inserts into the membrane via its N-terminus. researchgate.net The composition of the membrane is also a critical factor, with temporins showing different interaction patterns with membranes mimicking Gram-positive and Gram-negative bacteria. nih.gov These detailed insights into peptide-membrane interactions are invaluable for understanding the structural basis of their antimicrobial activity and for designing analogs with improved membrane-disrupting capabilities. frontiersin.org
Rational Design and Optimization of this compound Analogs via Computational Methods
One of the most exciting applications of computational research is the rational design of novel AMPs with enhanced properties. By leveraging the knowledge gained from bioinformatics, docking, and simulation studies, researchers can design new temporin analogs with improved activity, selectivity, and stability. nih.govnih.gov
Computational strategies for AMP design can be broadly categorized into two approaches: template-based design and de novo design. nih.gov In template-based design, an existing peptide with known activity, such as a temporin, is used as a starting point for modification. mdpi.com Amino acid substitutions are then introduced to optimize specific properties, such as charge, hydrophobicity, and amphipathicity. nih.gov For example, analogs of Temporin-B and Temporin-GHa have been designed by increasing their positive charge or altering their hydrophobic residues, resulting in enhanced antimicrobial and antibiofilm activity. mdpi.comnih.gov
Statistical models and machine learning algorithms are also being increasingly used to guide the design process. researchgate.netnih.gov These methods can analyze large datasets of known AMPs to identify patterns and predict the activity of new sequences. For instance, a statistical model was used to design a novel analog of Temporin-B, TB_L1FK, which showed improved activity against Gram-negative bacteria. nih.gov
Computational tools can also be used to design analogs that target specific molecular machinery. Based on docking studies of Temporin-L with FtsZ, new analogs were designed with substitutions intended to increase the peptide-protein interactions. nih.govmdpi.com These computationally designed peptides were then synthesized and shown to have improved binding to FtsZ and enhanced inhibitory activity. nih.govmdpi.com
Table 2: Computationally Designed Temporin Analogs and Their Improvements
| Parental Peptide | Analog | Computational Design Strategy | Improved Property |
|---|---|---|---|
| Temporin-B | TB_KKG6A | Alanine scanning and increased positive charge | Faster and stronger bactericidal activity, especially against Gram-negative bacteria; antibiofilm activity. nih.gov |
| Temporin-B | TB_L1FK | Statistical-based computational strategies | Faster and stronger bactericidal activity, especially against Gram-negative bacteria. nih.gov |
| Temporin-L | TRIL and TRILF | Docking-based design to enhance interaction with FtsZ | Improved binding to FtsZ and inhibition of its enzymatic and polymerization activities. nih.govmdpi.com |
| Temporin-GHa | GHa-K, GHa-R | Template-based design with substitutions of positively-charged amino acids | Broader spectrum of antimicrobial activity and stronger antibiofilm potential. mdpi.com |
| Temporin-1CEh | T1CEh-KKPWW | Addition of lysines at N-terminus and tryptophan substitutions | Potent antibacterial activity with significantly increased activity against Gram-negative bacteria in vitro and in vivo. nih.gov |
Emerging Research Areas and Future Directions for Temporin Alk Research
Novel Delivery Systems for Temporin-ALk (e.g., antimicrobial coatings)
A significant hurdle in the clinical development of many antimicrobial peptides is their potential for low stability and bioavailability. mdpi.comresearchgate.net Consequently, a key area of emerging research is the development of novel delivery systems to protect the peptide and ensure its arrival at the target site. For a peptide like this compound, this could involve encapsulation into polymeric nanoparticles. dovepress.com For instance, research on other AMPs has demonstrated that loading them into chitosan-based nanoparticles can create a system for slow, progressive release over an extended period, which could be a viable strategy for this compound. dovepress.com
Another innovative approach is the integration of this compound into antimicrobial coatings for medical devices and other surfaces to prevent biofilm formation and nosocomial infections. mdpi.com Studies involving the covalent immobilization of temporin-SHa analogs onto gold surfaces have shown that the grafted peptides retain their antimicrobial activity, effectively damaging the plasma membrane of bacteria upon contact. mdpi.com This strategy prevents the proliferation of resistant bacteria on biomaterials. mdpi.com The development of such coatings using this compound or its analogs could provide a persistent, localized antimicrobial effect. Research projects are actively developing novel antimicrobial coatings and bio-based packaging using bioactive compounds to improve food safety and shelf-life, a field where functionalized peptides like this compound could be applied. aimplas.net
Table 1: Research on Delivery Systems for Temporin Family Peptides and Analogs
| Delivery System Type | Peptide Studied | Key Findings | Reference(s) |
| Polymeric Carriers | Temporin A, Citropin 1.1 | Developed non-toxic polymeric devices for controlled, near-zero-order release over 28 days without an initial "burst release". | mdpi.comresearchgate.net |
| Chitosan Nanoparticles | RBRBR (Ultrashort AMP) | Encapsulation limited peptide toxicity and inhibited biofilm formation by up to 98%. | dovepress.com |
| Covalent Surface Grafting | Temporin-SHa Analogs | Peptides covalently grafted to gold surfaces retained antimicrobial activity and damaged bacterial membranes on contact. | mdpi.com |
Combination Therapies and Synergistic Effects with Other Agents
The use of antimicrobial peptides in combination with conventional antibiotics or other peptides is a promising strategy to enhance efficacy and combat drug resistance. nih.gov This approach can broaden the spectrum of activity and may allow for the use of lower concentrations of each agent, potentially reducing side effects. nih.gov
Research on other temporins has demonstrated significant synergistic effects. For example, a synthetic analog of Temporin B (TB-YK), when combined with Temporin A, showed strong synergism against both Gram-positive and Gram-negative bacteria, whereas the native forms alone did not. plos.org This combination was effective enough to rescue 100% of mice from a lethal dose of bacteria. plos.org Similarly, Temporin A has shown synergistic activity with the antibiotic gentamicin (B1671437) against Staphylococcus aureus biofilms, enhancing the antibiotic's effectiveness where it is typically poor. nih.gov
Investigating the synergistic potential of this compound with existing antibiotics is a critical future research direction. Such studies would aim to identify combinations that are effective against multidrug-resistant pathogens, a major global health threat. nih.gov The rationale for the natural coexistence of multiple temporin isoforms in frogs is thought to be a strategy to create synergistic combinations that broaden the antimicrobial spectrum. nih.gov
Table 2: Examples of Synergistic Effects in the Temporin Family
| Temporin(s) | Combination Agent | Target Organism(s) | Observed Effect | Reference(s) |
| Temporin A, Temporin B analog (TB-YK) | - | Gram-positive and Gram-negative bacteria | Strong synergistic antimicrobial activity in vitro and in vivo. | plos.org |
| Temporin A | Gentamicin | Staphylococcus aureus biofilm | Enhanced efficacy of gentamicin against the biofilm. | nih.gov |
| Temporin A | Imipenem | Staphylococcus sepsis model (mouse) | Enhanced antibacterial activity and reduced lethality rates. | plos.org |
Investigation of Immunomodulatory Properties (non-human specific)
Beyond their direct microbicidal action, many antimicrobial peptides possess immunomodulatory capabilities, meaning they can influence the host's immune response. asm.orgnih.gov This dual functionality makes them particularly attractive as therapeutic candidates. AMPs can modulate inflammatory responses, for example, by suppressing the production of pro-inflammatory cytokines like TNF-α and interleukins in response to bacterial components such as lipopolysaccharide (LPS), also known as endotoxin. asm.orgnih.gov
Research into other temporins provides a strong basis for exploring these properties in this compound. For instance, Temporin L exhibits significant immunomodulatory properties against LPS-stimulated pro-inflammatory responses. asm.org Analogs of Temporin L have been engineered to enhance this anti-endotoxin activity. asm.org In various non-human models, AMPs have been shown to recruit immune cells like macrophages and mast cells, stimulate phagocytosis, and promote wound healing. nih.gov A study on a wasp venom peptide, mastoparan, showed that incorporating a motif conserved in temporins and other peptides enhanced its immunomodulatory and chemotactic activities. pnas.org
Future research on this compound should include in vitro and in vivo non-human models to determine its ability to modulate cytokine production and influence immune cell function. Understanding these properties is crucial for developing it into a potential agent that not only kills pathogens but also controls the potentially damaging inflammation associated with severe infections. asm.org
Development of High-Throughput Screening Methodologies for Analog Discovery
To optimize the therapeutic potential of this compound, it is essential to discover analogs with improved activity, selectivity, and stability. The development and application of high-throughput screening (HTS) methodologies are central to this effort. biorxiv.orgevotec.com HTS allows for the rapid testing of large libraries of peptide analogs against various microbial strains and cell lines. evotec.com
The process often begins with the rational design of a peptide library. For this compound, this could involve systematic substitutions of amino acids at different positions to modulate properties like hydrophobicity, helicity, and net charge, which are known to influence antimicrobial activity. frontiersin.orgnih.gov For example, research on Temporin L analogs involved creating a library of cyclic peptides to explore the relationship between the α-helical structure and biological activity, leading to the identification of a lead compound with high antibacterial activity and low cytotoxicity. nih.govacs.org
Q & A
Q. What experimental approaches are recommended to confirm Temporin-ALk's mechanism of action against ALK-mediated pathways?
To validate this compound's target engagement, employ kinase inhibition assays (e.g., ADP-Glo™ kinase assays) to measure ALK phosphorylation suppression . Pair this with RNA interference (RNAi) or CRISPR-Cas9 knockout models to isolate ALK-specific effects. For cellular contexts, use ALK-rearranged cell lines (e.g., NCI-H2228) and compare responses to ALK-negative controls. Include dose-response curves and IC₅₀ calculations to quantify potency .
Q. How should researchers design in vitro experiments to assess this compound's selectivity across kinase families?
Utilize kinase profiling panels (e.g., Eurofins KinaseProfiler™) to screen this compound against 100+ kinases at physiological ATP concentrations. Prioritize kinases structurally related to ALK (e.g., ROS1, LTK) to evaluate off-target risks. Validate selectivity using thermal shift assays (TSA) to measure compound-induced kinase stabilization. Include positive controls (e.g., crizotinib) and report selectivity scores as fold-change relative to ALK .
Q. What are the best practices for establishing this compound's cytotoxicity profile in primary cell models?
Conduct MTT/XTT assays on primary human peripheral blood mononuclear cells (PBMCs) or induced pluripotent stem cell (iPSC)-derived cardiomyocytes to assess acute toxicity. Combine with flow cytometry for apoptosis/necrosis markers (e.g., Annexin V/PI). Use a concentration range spanning 10x the therapeutic IC₅₀ to identify safety margins. Include vehicle controls and validate results across ≥3 donors to account for inter-individual variability .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound's efficacy in ALK-positive vs. ALK-negative tumor models?
Perform integrated omics analysis: Use RNA-seq to confirm ALK fusion status and phosphoproteomics to map downstream signaling (e.g., STAT3, ERK). For discrepancies, apply single-cell sequencing to identify tumor subclones with heterogeneous ALK expression. Validate findings using patient-derived xenograft (PDX) models stratified by ALK immunohistochemistry (IHC) scores . Statistical reconciliation should employ Bayesian hierarchical models to account for inter-study variability .
Q. What strategies optimize this compound's pharmacokinetic (PK) profile in preclinical in vivo models?
Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and clearance. Experimentally, administer this compound via osmotic minipumps for steady-state plasma levels and measure bioavailability via LC-MS/MS. To enhance blood-brain barrier penetration (critical for CNS metastases), formulate with nanoparticle carriers (e.g., PEG-PLGA) and validate using orthotopic brain tumor models .
Q. How should researchers investigate synergistic combinations of this compound with immune checkpoint inhibitors?
Design syngeneic mouse models with ALK-driven tumors (e.g., EML4-ALK knock-in) and treat with this compound + anti-PD-1. Use multiplex immunofluorescence (e.g., CODEX) to quantify tumor-infiltrating lymphocytes (TILs) and PD-L1 expression. For mechanistic insights, perform cytokine profiling (Luminex) and TCR sequencing to track clonal T-cell expansion. Address toxicity via longitudinal monitoring of serum cytokines (e.g., IL-6, IFN-γ) .
Q. What methodologies address this compound's resistance mechanisms in long-term treatment models?
Establish chronic exposure assays by treating ALK-positive lines with stepwise dose escalations over 6–12 months. Perform whole-exome sequencing (WES) and digital droplet PCR (ddPCR) to identify resistance mutations (e.g., ALK G1202R). Validate using CRISPR base editing to reintroduce mutations in naïve cells. For non-genetic resistance, apply ATAC-seq to profile chromatin accessibility changes and CITE-seq for surface protein dysregulation .
Methodological & Ethical Considerations
Q. How can researchers ensure reproducibility when reporting this compound's bioactivity data?
Adhere to FAIR data principles: Document batch numbers for compound stocks, cell line authentication (STR profiling), and assay conditions (e.g., serum concentration, passage number). Use public repositories (e.g., ChEMBL, PRIDE) to share raw dose-response curves and proteomics datasets. For in vivo studies, follow ARRIVE 2.0 guidelines to report randomization, blinding, and statistical power .
Q. What statistical frameworks are robust for analyzing this compound's heterogeneous response rates in clinical trial simulations?
Apply mixed-effects models to account for patient-specific covariates (e.g., prior therapy, ALK variant). Use bootstrapping to estimate confidence intervals for response rates in small cohorts. For time-to-event data (e.g., progression-free survival), employ Cox proportional hazards models with frailty terms for multicenter trials .
Cross-Disciplinary & Emerging Topics
Q. How can multi-omics data be integrated to elucidate this compound's off-target effects in non-malignant tissues?
Combine transcriptomics (scRNA-seq), proteomics (TMT labeling), and metabolomics (LC-HRMS) from this compound-treated organoids (e.g., liver, kidney). Use pathway enrichment tools (e.g., GSEA, MetaboAnalyst) to identify dysregulated processes. Validate findings with spatial transcriptomics on tissue sections and correlate with histopathology scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
